![molecular formula C9H15Cl2N3 B2639034 3-(氮杂环丁-3-基)-1,4,5,6-四氢环戊并[c]吡唑;二盐酸盐 CAS No. 2241128-07-2](/img/structure/B2639034.png)

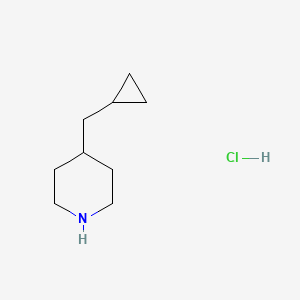

3-(氮杂环丁-3-基)-1,4,5,6-四氢环戊并[c]吡唑;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

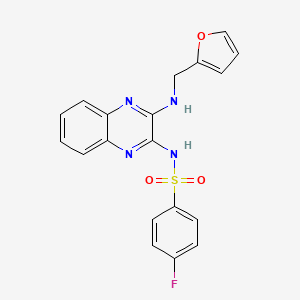

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . Pyrazole derivatives are known for their diverse functionality and stereochemical complexity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives are generally synthesized using multicomponent reactions . These reactions are efficient and versatile, allowing for the creation of structurally diverse pyrazole derivatives .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring allow for structural variations, giving pyrazoles diverse synthetical, biological, and photophysical properties .Chemical Reactions Analysis

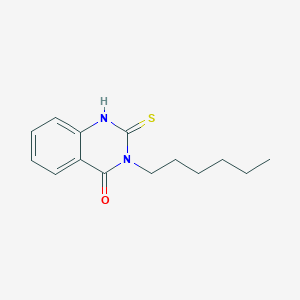

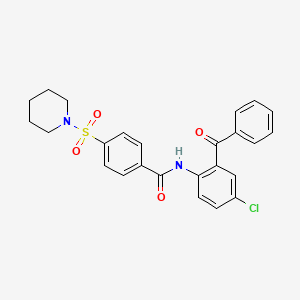

Pyrazole derivatives can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variations, giving pyrazoles diverse synthetical, biological, and photophysical properties .科学研究应用

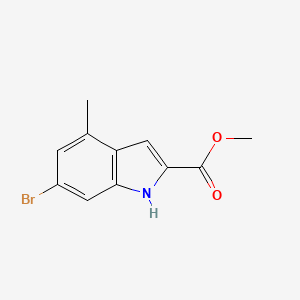

- EN300-6481456 has been investigated for its antimicrobial potential. In a study by Matta et al., a series of biologically active triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues were synthesized. Among these, EN300-6481456 demonstrated significant growth inhibitory activity against microbial strains, with a minimum inhibitory concentration (MIC) value of 4.0 μg/ml .

- The same study also evaluated the antioxidant properties of EN300-6481456. Using the DPPH free radical-scavenging assay, researchers found that this compound exhibited remarkable antioxidant activity compared to standard antioxidants. Its potential in scavenging free radicals makes it relevant for oxidative stress-related research .

- Molecular docking studies revealed that EN300-6481456 interacts with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme. Additionally, it showed binding affinities with the COVID-19 main protease. These findings suggest that EN300-6481456 could be a promising inhibitor for the novel SARS-CoV-2 virus, potentially aiding drug discovery efforts .

- EN300-6481456 is part of an innovative method developed by Prof. Levin and co-workers for “skeletal editing” of organic molecules by nitrogen atom deletion. This method has implications for synthetic chemistry and drug design .

- The azetidine moiety in EN300-6481456 plays a vital role in biochemistry. Similar compounds are widely used as important pharmacophores for pharmaceutical development .

Antimicrobial Activity

Antioxidant Properties

SARS-CoV-2 Inhibition

Nitrogen Atom Deletion Reagent

Biochemical Pharmacophore

Other Potential Applications

作用机制

未来方向

Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities and their potential as therapeutic agents . Future research will likely continue to explore the synthesis of new pyrazole derivatives, their biological activities, and their potential applications in medicine and industry .

属性

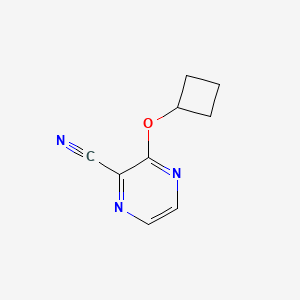

IUPAC Name |

3-(azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-2-7-8(3-1)11-12-9(7)6-4-10-5-6;;/h6,10H,1-5H2,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOSNODQGROOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C3CNC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone](/img/structure/B2638952.png)

![7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638960.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)

![2-(1-Benzothiophen-2-yl)-1-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]propan-2-ol](/img/structure/B2638973.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2638974.png)